molecular formula C18H17Cl2N3OS2 B2613718 (2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 922825-88-5

(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2613718
CAS No.: 922825-88-5
M. Wt: 426.37
InChI Key: RATYYZICRCQSMM-UHFFFAOYSA-N
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Description

This compound is a piperazine methanone derivative featuring a dichlorinated thiophene ring and a 4-ethylbenzo[d]thiazole moiety. The benzo[d]thiazole unit, linked via a piperazine scaffold, may contribute to aromatic stacking interactions or receptor affinity, common in bioactive molecules targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS2/c1-2-11-4-3-5-13-15(11)21-18(25-13)23-8-6-22(7-9-23)17(24)12-10-14(19)26-16(12)20/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATYYZICRCQSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which (2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiophene Ring

  • Target Compound: The 2,5-dichlorothiophene substituent increases lipophilicity (ClogP ~3.8 estimated) and electron deficiency, which may improve membrane permeability and resistance to oxidative metabolism compared to non-halogenated analogs .
  • Compound 21 () : Thiophen-2-yl with a 4-(trifluoromethyl)phenyl group on piperazine. The trifluoromethyl group enhances metabolic stability and introduces strong hydrophobic interactions, but lacks the electron-withdrawing synergy of dichloro substitution.

Piperazine-Linked Aromatic Moieties

  • Urea Derivatives (): Compounds like 11a–11o feature urea linkages instead of methanone, with piperazine-connected thiazole rings. These derivatives exhibit high synthetic yields (83–88%) and diverse bioactivities (e.g., kinase inhibition), suggesting that replacing urea with methanone could alter target selectivity or pharmacokinetics .

Heterocyclic Core Variations

  • Pyrazoline-Benzothiazole Hybrids () : Compounds like 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole demonstrate antitumor and antidepressant activities. The target compound’s dichlorothiophene may confer distinct electronic properties compared to pyrazoline’s saturated ring .

Comparative Data Table

Compound Name/Structure Thiophene Substituents Piperazine-Attached Group Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2,5-Dichloro 4-ethylbenzo[d]thiazol-2-yl ~448.3 (estimated) High lipophilicity, potential CNS activity
Compound 21 () Thiophen-2-yl 4-(trifluoromethyl)phenyl ~410.3 Enhanced metabolic stability
Urea Derivative 11a () N/A 3-fluorophenyl-urea-thiazole 484.2 Kinase inhibition, high yield (85.1%)
Pyrazoline-Benzothiazole () N/A 4-methoxyphenyl-pyrazoline ~405.4 Antitumor, antidepressant

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s dichlorothiophene and benzo[d]thiazole groups may require multistep synthesis, similar to methods in (e.g., triethylamine-mediated cyclization). Yields could be lower than urea derivatives () due to steric hindrance from chlorine atoms.
  • Bioactivity Predictions : The dichloro-thiophene motif is associated with antimicrobial activity in literature, while the benzo[d]thiazole-piperazine scaffold aligns with serotonin receptor ligands. Combined, the compound may exhibit dual mechanisms of action.
  • Limitations : Lack of direct pharmacological data necessitates further in vitro testing. The ethyl group on benzo[d]thiazole may reduce aqueous solubility compared to polar substituents in compounds.

Biological Activity

The compound (2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone represents a significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure combining a dichlorothiophene moiety with a piperazine ring linked to a benzo[d]thiazole group. The presence of these functional groups suggests a potential for diverse biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this one exhibit a range of biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory actions

These activities are often attributed to the ability of the compound to interact with various biological targets such as enzymes and receptors.

While specific mechanisms for this compound are not extensively documented, it is hypothesized that the interactions may involve:

  • Enzyme inhibition: Compounds with similar structures have been shown to inhibit specific enzymes related to cancer and microbial growth.
  • Receptor binding: The piperazine ring may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound. Below is a table summarizing relevant compounds:

Compound NameStructural FeaturesBiological Activity
4-FluoroanilineContains fluorine; amine functionalityAnticancer properties
5-Chloro-1H-benzimidazoleContains chlorine; heterocyclic structureAntimicrobial activity
2-Amino-thiazoleThiazole ring; amino groupAntiviral properties

The combination of both thiazole and dichlorothiophene components in our compound may confer distinct pharmacological properties not present in other similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds. For instance:

  • Anticancer Activity : A study demonstrated that derivatives of dichlorothiophene exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents.
  • Antimicrobial Properties : Research indicated that thiazole-containing compounds showed enhanced activity against gram-positive bacteria, which may be relevant for developing new antibiotics.
  • Neuropharmacological Effects : Piperazine derivatives have been investigated for their effects on serotonin receptors, indicating potential applications in treating mood disorders.

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